N-phenethylcyclopropanecarboxamide

P2X3 purinoceptor pain pharmacology ion channel antagonist

N-Phenethylcyclopropanecarboxamide (IUPAC: N-(2-phenylethyl)cyclopropanecarboxamide) is a secondary carboxamide of molecular formula C₁₂H₁₅NO and molecular weight 189.25 g·mol⁻¹, bearing an unsubstituted cyclopropane ring linked via an amide bond to a 2-phenylethylamine moiety. The compound is classified under benzene and substituted derivatives within the cyclopropanecarboxamide family.

Molecular Formula C12H15NO
Molecular Weight 189.258
CAS No. 401582-88-5
Cat. No. B2816349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenethylcyclopropanecarboxamide
CAS401582-88-5
Molecular FormulaC12H15NO
Molecular Weight189.258
Structural Identifiers
SMILESC1CC1C(=O)NCCC2=CC=CC=C2
InChIInChI=1S/C12H15NO/c14-12(11-6-7-11)13-9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14)
InChIKeyFMZGKCMVTMNFIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenethylcyclopropanecarboxamide (CAS 401582-88-5): Procurement-Relevant Identity and Physicochemical Baseline for Research Sourcing


N-Phenethylcyclopropanecarboxamide (IUPAC: N-(2-phenylethyl)cyclopropanecarboxamide) is a secondary carboxamide of molecular formula C₁₂H₁₅NO and molecular weight 189.25 g·mol⁻¹, bearing an unsubstituted cyclopropane ring linked via an amide bond to a 2-phenylethylamine moiety . The compound is classified under benzene and substituted derivatives within the cyclopropanecarboxamide family [1]. Published primary research literature on this specific compound is notably sparse; the majority of available biological annotation originates from curated database entries and knowledge-base aggregations rather than dedicated investigative papers [1]. Commercially, the compound is supplied at a nominal purity of 90% (e.g., Fluorochem SKU F726973) . Its calculated LogP of approximately 1.99 and modest molecular weight place it within favorable property space for cell-permeable probe or fragment-based screening applications.

Why N-Phenethylcyclopropanecarboxamide Cannot Be Assumed Interchangeable with Close Cyclopropanecarboxamide Analogs


Although the cyclopropanecarboxamide scaffold is shared across numerous research compounds, substitution at the amide nitrogen profoundly alters target engagement profiles. Even minor structural changes—such as shifting from the N-(2-phenylethyl) to the N-(1-phenylethyl) regioisomer, or introducing a methyl group at the cyclopropane 1-position—yield distinct molecular recognition surfaces that can abolish or invert activity at receptors and enzymes for which N-phenethylcyclopropanecarboxamide has documented annotations, including the P2X purinoceptor 3 (P2X3), cyclooxygenase-2 (COX-2), and the kappa opioid receptor [1]. The absence of published head-to-head selectivity panels for this compound means that any substitution with a near-neighbor analog carries an unquantified risk of losing the specific polypharmacology profile that may be the basis for its procurement. Users sourcing this CAS-numbered entity for target-specific studies should therefore verify lot identity analytically rather than relying on scaffold-level assumptions of equivalence.

N-Phenethylcyclopropanecarboxamide: Quantitative Comparative Evidence for Research Procurement Decisions


P2X3 Receptor Antagonist Activity: EC₅₀ of 80 nM in Recombinant Rat P2X3 Expressed in Xenopus Oocytes

N-Phenethylcyclopropanecarboxamide was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at a screening concentration of 10 µM and exhibited an EC₅₀ of 80 nM [1]. This places the compound in a moderately potent range relative to optimized P2X3 tool antagonists. The structurally related cyclopropanecarboxamide N-(1-phenylethyl)cyclopropanecarboxamide (CAS not specified, Ambinter AMB6387192), which differs only in the branching of the phenethyl linker (1-phenylethyl vs. 2-phenylethyl), has no publicly available P2X3 data, precluding a direct comparison but highlighting the functional consequence of this regioisomerism. Data were generated under recombinant expression conditions in Xenopus oocytes, a system widely used for ion channel pharmacology [1].

P2X3 purinoceptor pain pharmacology ion channel antagonist

COX-2 Enzyme Inhibition: IC₅₀ of 30 µM Indicating Weak Cyclooxygenase-2 Engagement

N-Phenethylcyclopropanecarboxamide inhibited prostaglandin G/H synthase 2 (COX-2) with an IC₅₀ of 30,000 nM (30 µM) as reported by Janusz et al. and curated in BindingDB under ChEMBL_159934 (CHEMBL766988) [1]. For context, the widely referenced COX-2 inhibitor celecoxib exhibits an IC₅₀ in the range of 40–80 nM in comparable isolated enzyme assays, representing roughly a 375- to 750-fold greater potency [2]. This large potency gap delineates N-phenethylcyclopropanecarboxamide as a weak COX-2 ligand, useful primarily as a negative control or as a scaffold for structure–activity relationship (SAR) exploration rather than as a potent probe. The N-(1-phenylethyl) regioisomer and the 1-methylcyclopropane analog lack publicly reported COX-2 data, meaning the relative contribution of the 2-phenylethyl chain to COX-2 binding cannot be quantified from available evidence.

COX-2 inhibition anti-inflammatory prostaglandin synthase

Dihydroorotase Enzyme Inhibition: IC₅₀ of 1,000,000 nM Confirms Negligible Pyrimidine Biosynthesis Interference

N-Phenethylcyclopropanecarboxamide was screened at 10 µM against dihydroorotase enzyme from mouse Ehrlich ascites cells and exhibited an IC₅₀ of 1,000,000 nM (1 mM), establishing essentially no meaningful inhibition of this pyrimidine biosynthesis enzyme at physiologically relevant concentrations [1]. By comparison, the known dihydroorotase inhibitor 5-fluoroorotate exhibits inhibition in the low-micromolar range. This negative data point is informative for users who require confirmation that their cyclopropanecarboxamide probe does not inadvertently perturb nucleotide metabolism—a common off-target concern for amide-containing small molecules.

dihydroorotase pyrimidine metabolism enzyme selectivity

Lipoxygenase and Kappa Opioid Receptor Annotations from Knowledge Bases Indicate Multi-Target Potential Without Published Quantitative Comparator Data

Multiple academic knowledge bases annotate N-phenethylcyclopropanecarboxamide as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and additionally as a kappa opioid receptor agonist with reported analgesic action and positive inotropic effects on electrically stimulated left atrium [1][2]. The Wroclaw Medical University knowledge base further notes inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, as well as antioxidant activity in fats and oils [1]. Critically, these annotations are not accompanied by publicly retrievable IC₅₀, Ki, or EC₅₀ values with explicit comparator data, and the primary research papers from which these annotations derive could not be identified within the constraints of this analysis. The Semantic Scholar entry for Zhang Huili additionally notes preliminary pharmacological screening indicating CCR5 antagonist activity relevant to HIV infection, asthma, rheumatoid arthritis, and COPD [3], again without retrievable quantitative comparator data. Users should treat these annotations as leads for confirmatory profiling rather than as validated quantitative differentiation points.

lipoxygenase inhibition kappa opioid receptor polypharmacology

Physicochemical Differentiation: Calculated LogP of 1.99 and Fraction sp³ of 0.42 Distinguish This Compound from More Lipophilic Cyclopropanecarboxamide Derivatives

N-Phenethylcyclopropanecarboxamide has a calculated LogP of 1.99 and a fraction sp³ (Fsp³) of 0.42 (molecular weight 189.25 g·mol⁻¹, one hydrogen bond donor, one hydrogen bond acceptor) . In comparison, the dichlorinated analog 2,2-dichloro-1-phenyl-N-(2-phenylethyl)cyclopropanecarboxamide (CHEMBL1585843) has a substantially higher molecular weight and lipophilicity due to the addition of two chlorine atoms and a phenyl substituent on the cyclopropane ring. The 1-methyl analog (1-methyl-N-phenethylcyclopropanecarboxamide, CAS 950605-10-4, MW 203.28) has a slightly increased LogP and molecular weight. For screening library procurement, the lower LogP (~2) of the target compound places it in a more favorable aqueous solubility range compared to more heavily substituted cyclopropanecarboxamides, while the Fsp³ above 0.40 suggests adequate three-dimensional character for fragment-based or lead-like screening collections .

LogP fraction sp³ physicochemical property drug-likeness

N-Phenethylcyclopropanecarboxamide (CAS 401582-88-5): Evidence-Anchored Research Application Scenarios for Informed Procurement


P2X3 Purinoceptor Antagonist Screening and Pain Pharmacology Probe Development

With a documented EC₅₀ of 80 nM at recombinant rat P2X3 receptors expressed in Xenopus oocytes [1], N-phenethylcyclopropanecarboxamide can serve as a structurally simple starting point for P2X3 antagonist SAR campaigns. Procurement is appropriate for laboratories developing ion channel modulators for neuropathic pain or inflammatory pain indications where P2X3 antagonism has therapeutic rationale. Users should independently confirm potency in their assay system, as the available data derive from a single recombinant oocyte experiment and have not been replicated in mammalian cell lines or primary neurons.

Negative Control Compound for COX-2 and Dihydroorotase Enzyme Assays

The compound's weak COX-2 inhibition (IC₅₀ = 30 µM) [2] and negligible dihydroorotase activity (IC₅₀ ≈ 1 mM) [3] position it as a useful negative control in enzymatic assays where potent inhibition of these targets must be excluded. Researchers studying selective COX-2 inhibitors or pyrimidine biosynthesis enzymes can procure this compound as an inactive or weakly active comparator, especially when a cyclopropanecarboxamide-matched chemical background is desired.

Polypharmacology Probe for Multi-Target Phenotypic Screening (Lipoxygenase, Kappa Opioid, CCR5)

Knowledge-base annotations spanning lipoxygenase inhibition, kappa opioid receptor agonism, CCR5 antagonism, and carboxylesterase inhibition [4][5][6] suggest that this compound engages multiple targets, making it a candidate for phenotypic screening libraries where polypharmacology may be advantageous. Procurement should be accompanied by a plan for in-house target deconvolution, given the absence of publicly available quantitative selectivity data against these targets.

Fragment-Based or Lead-Like Library Enrichment with Favorable Physicochemical Parameters

With a molecular weight of 189 Da, calculated LogP of 1.99, Fsp³ of 0.42, and a single hydrogen bond donor and acceptor , N-phenethylcyclopropanecarboxamide meets commonly applied fragment- and lead-likeness criteria (e.g., Rule of Three for fragments, Rule of Five for leads). Procurement for library enrichment is supported by these intrinsic physicochemical properties, which compare favorably against more lipophilic, higher-molecular-weight cyclopropanecarboxamide derivatives.

Quote Request

Request a Quote for N-phenethylcyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.